(2-Amino-1-phenylethoxy)benzene hydrochloride
Overview
Description
(2-Amino-1-phenylethoxy)benzene hydrochloride, also known as APEB-HCl, is a synthetic, crystalline compound that has been used for a variety of scientific and medical purposes. It is a derivative of benzene and has a molecular weight of 230.7 g/mol. APEB-HCl is a white, odorless powder that is soluble in water, alcohol, and a variety of organic solvents.
Scientific Research Applications
Polymer Synthesis and Modification
- Triarylamine-bearing poly(1,4-phenylenevinylene) derivatives exhibit reversible redox properties due to pendant arylamine moieties, which facilitate their use in high-spin organic polymers with applications in electronic devices and materials science (Kurata, Pu, & Nishide, 2007).
- Poly(ether imide)s with multiple ortho-substituted phenylenes demonstrate unique polymerization behaviors, potentially leading to new materials with specific mechanical and thermal properties (Eastmond & Paprotny, 2004).
Organic Synthesis and Functional Materials
- Aromatic polyamides derived from specific diamines and aromatic dicarboxylic acids show high thermal stability and mechanical strength, making them suitable for high-performance applications (Yang, Hsiao, & Yang, 1996).
- The synthesis of novel aromatic polyimides from diamines and various dianhydrides results in materials with good solubility and thermal properties, applicable in electronics and aerospace industries (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Catalysis and Polymerization
- Binuclear complexes derived from 2,5-disubstituted amino-p-benzoquinone and nickel show high activities for ethylene polymerization, leading to the development of new catalysts for the production of polyethylene (Zhang & Jin, 2003).
Materials Chemistry
- Ethylene and phenylene bridged polysilsesquioxanes functionalized with amine and thiol groups exhibit significant adsorption properties for volatile organic compounds, highlighting their potential use in environmental remediation and sensing technologies (Dąbrowski et al., 2007).
Photoluminescence and Electrochemical Applications
- Photoluminescent, segmented oligo-polyphenylenevinylene copolymers with hydrogen-bonding pendant chains show potential applications in optoelectronic devices due to their fluorescence properties and solubility (Sierra & Lahti, 2004).
properties
IUPAC Name |
2-phenoxy-2-phenylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13;/h1-10,14H,11,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMHRAIVTOFIRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)OC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-1-phenylethoxy)benzene hydrochloride | |
CAS RN |
111143-04-5 | |
Record name | (2-amino-1-phenylethoxy)benzene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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